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Cat. No.: B1667081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, small-molecule pan-

selectin antagonist. It was developed as a potential therapeutic agent for various inflammatory

diseases by targeting the initial steps of leukocyte adhesion to the vascular endothelium. This

technical guide provides an in-depth overview of the structure, chemical properties, mechanism

of action, and key experimental data related to Bimosiamose Disodium.

Chemical Structure and Properties
Bimosiamose Disodium is the disodium salt of Bimosiamose. Its structure is characterized by

a central hexane linker connecting two substituted biphenyl moieties, each glycosidically linked

to a mannose derivative. This structure mimics the sialyl Lewisx (sLex) motif, the natural ligand

for selectins.

Table 1: Chemical and Physical Properties of Bimosiamose and Bimosiamose Disodium
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Property Bimosiamose (Free Acid) Bimosiamose Disodium

IUPAC Name

2,2'-(hexane-1,6-diylbis(6'-

(((2R,3S,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)tetrahydro-2H-

pyran-2-yl)oxy)-[1,1'-

biphenyl]-3',3-diyl))diacetic

acid

disodium 2-[3-[5-[6-[3-[3-(2-

oxido-2-oxoethyl)phenyl]-4-

[(2R,3S,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]hexyl]-2-

[(2R,3S,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]phenyl]acetate

Synonyms TBC-1269 TBC-1269Z

CAS Number 187269-40-5 187269-60-9

Chemical Formula C46H54O16 C46H52Na2O16

Molecular Weight 862.92 g/mol 906.88 g/mol

Appearance Not specified Aqueous solution for inhalation

Solubility Not specified Soluble in aqueous solutions

Storage
Dry, dark, 0 - 4 °C (short term),

-20 °C (long term)
Not specified

Mechanism of Action: Pan-Selectin Inhibition
Bimosiamose acts as a competitive antagonist of E-selectin, P-selectin, and L-selectin. These

adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the

endothelial surface, a prerequisite for their extravasation into inflamed tissues. By blocking

these interactions, Bimosiamose effectively inhibits the recruitment of inflammatory cells to the

site of inflammation.

Table 2: In Vitro Inhibitory Activity of Bimosiamose
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Target IC50

E-selectin 88 µM

P-selectin 20 µM

L-selectin 86 µM

Signaling Pathway
The mechanism of action of Bimosiamose is centered on the disruption of the leukocyte

adhesion cascade. The following diagram illustrates this pathway and the point of intervention

by Bimosiamose.
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Bimosiamose inhibits the initial selectin-mediated tethering and rolling of leukocytes.

Downstream of selectin-mediated adhesion, the firm adhesion of leukocytes is mediated by

integrins binding to their ligands (e.g., ICAMs) on the endothelial surface. By preventing the

initial rolling and subsequent activation, Bimosiamose indirectly inhibits the entire cascade of

leukocyte extravasation, thereby reducing the inflammatory response.

Experimental Protocols
In Vitro Leukocyte-Endothelial Adhesion Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1667081?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay is fundamental for evaluating the efficacy of selectin inhibitors like Bimosiamose.

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells in the presence of

Bimosiamose.

Methodology:

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a

confluent monolayer in 96-well plates.

Activation: The HUVEC monolayer is activated with an inflammatory stimulus such as Tumor

Necrosis Factor-alpha (TNF-α) to induce the expression of E-selectin and P-selectin.

Leukocyte Preparation: Leukocytes (e.g., neutrophils or a leukocyte cell line) are isolated

and labeled with a fluorescent dye.

Inhibition: The labeled leukocytes are pre-incubated with varying concentrations of

Bimosiamose Disodium or a vehicle control.

Co-culture: The treated leukocytes are then added to the activated HUVEC monolayer and

incubated to allow for adhesion.

Washing: Non-adherent cells are removed by gentle washing.

Quantification: The number of adherent leukocytes is quantified by measuring the

fluorescence intensity in each well using a plate reader.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the concentration of Bimosiamose.

Clinical Trial Protocol for Inhaled Bimosiamose in COPD
Several clinical trials have been conducted to evaluate the safety and efficacy of inhaled

Bimosiamose. The following is a generalized protocol based on these studies.[1]

Objective: To assess the anti-inflammatory effects and safety of inhaled Bimosiamose in

patients with Chronic Obstructive Pulmonary Disease (COPD).
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Study Design: A randomized, double-blind, placebo-controlled, crossover study.

Methodology:

Patient Recruitment: Patients with a confirmed diagnosis of stable, moderate-to-severe

COPD are recruited.

Treatment: Patients receive either inhaled Bimosiamose Disodium (e.g., 10 mg twice daily)

or a matching placebo via a nebulizer for a defined treatment period (e.g., 28 days).[1]

Washout Period: A washout period is implemented before crossing over to the alternate

treatment.

Efficacy Assessment: The primary and secondary endpoints are assessed at baseline and at

the end of each treatment period. These may include:

Sputum Analysis: Differential cell counts (neutrophils, macrophages), and levels of

inflammatory markers (e.g., interleukin-8, myeloperoxidase).[1]

Lung Function Tests: Forced expiratory volume in 1 second (FEV1).[2]

Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical

laboratory parameters are monitored throughout the study.

Data Analysis: Statistical analysis is performed to compare the changes in efficacy and

safety parameters between the Bimosiamose and placebo treatment groups.

Experimental Workflow
The development of a novel anti-inflammatory drug like Bimosiamose follows a structured

workflow from initial discovery to clinical application.
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A generalized workflow for the development of an anti-inflammatory drug like Bimosiamose.
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Summary of Key Findings
Clinical studies have demonstrated that inhaled Bimosiamose Disodium is generally safe and

well-tolerated.[3][4] In patients with COPD, treatment with Bimosiamose has been shown to

reduce airway inflammation, as evidenced by a decrease in sputum neutrophils and

inflammatory markers like interleukin-8.[1] In studies on asthmatic patients, Bimosiamose

attenuated the late asthmatic reaction following allergen challenge.[2]

Table 3: Summary of Pharmacokinetic Parameters of Intravenous Bimosiamose Disodium
(30 mg/kg dose)[3]

Parameter Value (mean ± SD)

Cmax 675 ± 11 µg/mL

tmax 0.36 ± 0.13 h

t1/2 4.1 ± 1.0 h

AUC(0-inf) 1,360 ± 393 h*µg/mL

Clearance 22 ± 6 mL/kg/h

Volume of Distribution 40 ± 13 mL/kg/h

Mean Residence Time 1.8 ± 0.35 h

Conclusion
Bimosiamose Disodium represents a targeted therapeutic approach to inflammatory diseases

by inhibiting the initial, crucial step of leukocyte adhesion. Its mechanism as a pan-selectin

antagonist has been well-characterized, and it has shown promise in clinical trials for

inflammatory airway diseases. This technical guide provides a comprehensive overview of its

chemical properties, mechanism of action, and key experimental data to support further

research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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